2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
Description
Properties
Molecular Formula |
C21H17FN2O5S |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C21H17FN2O5S/c22-16-5-1-14(2-6-16)21(26)15-3-9-18(10-4-15)29-13-20(25)24-17-7-11-19(12-8-17)30(23,27)28/h1-12H,13H2,(H,24,25)(H2,23,27,28) |
InChI Key |
BWAVLWSWROKMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Biological Activity
2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the realm of oncology and infectious diseases. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C23H21FN2O5S
- Molecular Weight : 442.49 g/mol
- IUPAC Name : 2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in cell proliferation and survival. The presence of the fluorobenzoyl moiety enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Anticancer Activity
One of the prominent areas of research regarding this compound is its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis via caspase activation |
| HeLa | 12.5 | Cell cycle arrest at G1 phase |
| A549 | 18.3 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against certain bacterial strains. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Results : Showed significant activity against both strains, suggesting potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Anticancer Efficacy : In a preclinical trial, mice bearing xenografts of MCF-7 cells were treated with the compound at varying doses. Results indicated a significant reduction in tumor volume compared to control groups, with histological analysis revealing increased apoptosis in treated tumors.
- Antimicrobial Efficacy in Clinical Isolates : A study involving clinical isolates of Staphylococcus aureus demonstrated that the compound could effectively inhibit bacterial growth in vitro, leading to further exploration for potential therapeutic use in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core phenoxyacetamide scaffold with several derivatives, differing primarily in substituents on the phenoxy ring and the acetamide-linked aryl group. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
Key Observations :
Physicochemical Properties
Melting points, yields, and solubility trends provide insights into stability and synthetic feasibility:
Table 2: Physicochemical Comparison
Key Observations :
- The target’s fluorobenzoyl group may lower melting points compared to rigid heterocycles (e.g., thiazolidinone in ) but increase lipophilicity relative to methoxy-substituted analogs () .
- Sulfonamide-containing compounds (target, ) generally exhibit higher melting points due to strong intermolecular hydrogen bonding .
Key SAR Insights :
- Sulfonamide Position : The 4-sulfamoylphenyl group (target, ) is critical for enzyme inhibition (e.g., carbonic anhydrase) due to its zinc-binding capacity .
- Substituent Effects : Methoxy groups () improve solubility but reduce antitumor potency compared to sulfonamides . The target’s fluorobenzoyl group may balance lipophilicity and target engagement.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key building blocks (Figure 1):
-
Phenoxy-acetamide core : Formed via alkylation of a phenolic intermediate with chloroacetyl chloride.
-
4-Fluorobenzoyl group : Introduced through Friedel-Crafts acylation or direct coupling.
-
4-Sulfamoylphenylamine : Synthesized via sulfonylation of 4-nitroaniline followed by reduction.
These components are assembled sequentially, with the final step involving amide bond formation between the phenoxy-acetate and sulfamoylphenylamine.
Detailed Synthetic Procedures
Synthesis of 4-(4-Fluorobenzoyl)phenol
Step 1: Friedel-Crafts Acylation
4-Hydroxyacetophenone reacts with 4-fluorobenzoyl chloride in the presence of AlCl₃ to form 4-(4-fluorobenzoyl)phenol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Catalyst | AlCl₃ (1.2 equiv) |
| Temperature | 0°C → room temperature, 12 h |
| Yield | 68–72% (analogous reactions) |
The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ activating the acyl chloride. The product is purified via recrystallization from ethanol.
Alkylation to Form Phenoxy-Acetate Intermediate
Step 2: Phenoxy-Acetate Formation
4-(4-Fluorobenzoyl)phenol undergoes alkylation with chloroacetyl chloride in the presence of K₂CO₃:
Reaction Conditions
The product, 2-[4-(4-fluorobenzoyl)phenoxy]acetyl chloride, is isolated via solvent evaporation and used directly in the next step.
Synthesis of 4-Sulfamoylphenylamine
Step 3: Sulfonylation of 4-Nitroaniline
4-Nitroaniline reacts with sulfamic acid in concentrated H₂SO₄ to form 4-nitrobenzenesulfonamide, which is reduced to 4-sulfamoylphenylamine using H₂/Pd-C:
Reaction Conditions
Amide Bond Formation
Step 4: Coupling Reaction
The phenoxy-acetyl chloride reacts with 4-sulfamoylphenylamine using EDCI and DMAP:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Agent | EDCI (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | Room temperature, 4 h |
| Yield | 75–80% |
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to afford the final compound.
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies of analogous reactions highlight the importance of solvent polarity and catalyst loading:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | EDCI/DMAP | 78 | 98 |
| THF | DCC/HOBt | 72 | 95 |
| Acetonitrile | EDCI | 68 | 93 |
DCM with EDCI/DMAP provides optimal results due to improved solubility of intermediates.
Temperature Effects on Acylation
Elevated temperatures (>80°C) in Friedel-Crafts acylation lead to side products (e.g., over-acylation), while temperatures <50°C reduce reaction rates. A gradient from 0°C to room temperature balances efficiency and selectivity.
Analytical Characterization
The final product is validated using:
Challenges and Alternatives
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and integration ratios. For example, the sulfamoyl group’s protons appear as a singlet near δ 7.8–8.2 ppm .
- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1680 cm) and sulfonamide (S=O, ~1350 cm) functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 455.4) .
Advanced Consideration : X-ray crystallography for absolute stereochemical confirmation, particularly if chiral centers are introduced during synthesis .
What biological activities have been reported for this compound, and what experimental models are appropriate for initial screening?
Basic Research Question
- Reported Activities : Antimicrobial (e.g., E. coli MIC ~25 µg/mL), anticancer (IC ~10 µM in HeLa cells), and anti-inflammatory (COX-2 inhibition) properties .
- Screening Models :
- In vitro cytotoxicity: MTT assays using cancer cell lines (e.g., MCF-7, A549) .
- Enzymatic assays: Fluorometric kits for COX-2 or kinase inhibition profiling .
Advanced Consideration : Use 3D tumor spheroids or patient-derived organoids to better mimic in vivo tumor microenvironments .
How does the presence of the sulfamoyl and fluorobenzoyl groups influence the compound's reactivity and biological interactions?
Basic Research Question
- Sulfamoyl Group : Enhances hydrogen bonding with target proteins (e.g., carbonic anhydrase IX in cancer cells) and improves solubility via polar interactions .
- Fluorobenzoyl Group : Introduces electron-withdrawing effects, stabilizing aromatic π-π stacking with receptor hydrophobic pockets (e.g., EGFR tyrosine kinase) .
Advanced Consideration : Computational docking (AutoDock Vina) to map binding poses and identify critical residues for SAR refinement .
What strategies are recommended for resolving contradictions in reported biological activities of this compound?
Advanced Research Question
- Dose-Response Analysis : Replicate studies across multiple concentrations (e.g., 1 nM–100 µM) to confirm activity thresholds .
- Off-Target Profiling : Broad-spectrum kinase or GPCR panels to identify unintended interactions .
- Batch Variability Check : Compare results across independently synthesized batches to rule out purity artifacts .
What are the key considerations in designing experiments to study the compound's mechanism of action at the molecular level?
Advanced Research Question
- Target Identification : CRISPR-Cas9 knockout libraries to screen for genes whose loss abrogates compound efficacy .
- Pathway Analysis : Phosphoproteomics (LC-MS/MS) to map signaling changes (e.g., apoptosis or autophagy markers) .
- Binding Assays : Surface plasmon resonance (SPR) to quantify dissociation constants () for candidate targets .
How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
Advanced Research Question
- Substituent Variation : Synthesize analogs with modified fluorobenzoyl (e.g., chloro, methoxy) or sulfamoyl (e.g., methylsulfonyl) groups .
- Biological Testing : Parallel screening in enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays .
- Computational Modeling : QSAR (Quantitative SAR) using Gaussian-based molecular descriptors to predict activity cliffs .
What analytical challenges are associated with quantifying this compound in complex biological matrices, and how can they be addressed?
Advanced Research Question
- Matrix Effects : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., C-analog) to correct for ion suppression .
- Extraction Efficiency : Optimize solid-phase extraction (SPE) protocols using C18 cartridges and acetonitrile/water gradients .
What are the potential off-target effects of this compound, and how can they be evaluated in pharmacological studies?
Advanced Research Question
- Pan-Assay Interference Compounds (PAINS) Screening : Rule out redox-cycling or aggregation-prone behavior using dedicated filters (e.g., NIH PAINS database) .
- Toxicogenomics : RNA-seq to assess transcriptomic changes in primary hepatocytes or cardiomyocytes .
How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
